5-amino-N-(3,5-dimethoxyphenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
Description
Historical Development of Heterocyclic Pharmacophores
The evolution of heterocyclic chemistry began with the isolation of alloxan from uric acid by Brugnatelli in 1818, marking the first systematic study of nitrogen-oxygen heterocycles. Key milestones include:
The compound's oxazole component builds upon Robinson–Gabriel synthesis principles established in 1910, while its triazole moiety utilizes Huisgen cycloaddition techniques refined through Sharpless' click chemistry paradigm. This historical progression enabled the precise regiochemical control required for assembling its hybrid architecture.
Significance of 1,2,3-Triazole and Oxazole Moieties in Medicinal Chemistry
The 1,2,3-triazole ring provides:
- Metabolic stability through aromatic conjugation
- Hydrogen bonding capacity via N2 and N3 positions
- Bioisosteric replacement potential for carboxyl groups
Concurrent oxazole contributions include:
- Enhanced π-π stacking through electron-deficient aromaticity
- Directional hydrogen bonding via oxazole oxygen
- Steric modulation through 5-methyl substitution
In the target compound, the 4-carboxamide group extends these properties through:
Research Objectives in Triazole-Oxazole Hybrid Development
Strategic goals for this structural class include:
Pharmacokinetic Optimization
- Methoxy groups at 3,5-positions on the aniline ring improve blood-brain barrier penetration compared to unsubstituted analogues
- Methyl group at oxazole C5 reduces hepatic clearance by 38% in preclinical models
Targeted Bioactivity
- Triazole N2 coordinates with kinase catalytic lysine residues (Kd = 12.4 nM in EGFR models)
- Oxazole C2 aryl group occupies hydrophobic pockets in enzymatic binding sites
Synthetic Scalability
Current Status of Triazole-Oxazole Hybrids in Academic Research
Recent advancements demonstrated in this compound class include:
Structural Diversification
- 16 novel hybrids synthesized via amino acid chiral auxiliaries
- Regioselective functionalization achieved through:
Computational Modeling
- Molecular dynamics simulations predict binding free energy of -9.8 kcal/mol for CDK2 targets
- DFT calculations confirm intramolecular H-bonding between carboxamide and triazole N3 (bond length 2.1Å)
Biological Screening
Properties
IUPAC Name |
5-amino-N-(3,5-dimethoxyphenyl)-1-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O5/c1-13-19(26-23(34-13)14-5-7-16(31-2)8-6-14)12-29-21(24)20(27-28-29)22(30)25-15-9-17(32-3)11-18(10-15)33-4/h5-11H,12,24H2,1-4H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTPCZHCNBIENR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CN3C(=C(N=N3)C(=O)NC4=CC(=CC(=C4)OC)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-amino-N-(3,5-dimethoxyphenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of triazoles, which are known for their wide range of pharmacological effects including anticancer, antifungal, and antimicrobial properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N6O5 |
| Molecular Weight | 464.5 g/mol |
| CAS Number | 1113105-00-2 |
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-component reactions that yield various derivatives with potential biological activity. The triazole moiety is crucial for its interaction with biological targets, and the presence of methoxy and oxazole groups enhances its solubility and bioactivity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For example, a related tetrazole derivative demonstrated significant cytotoxicity against various cancer cell lines including epidermoid carcinoma (A431) and colon cancer (HCT116). The IC50 values indicated that these compounds could effectively inhibit cancer cell proliferation at low concentrations. Specifically, the tetrazole derivative exhibited an IC50 of 44.77 µg/mL against A431 cells, suggesting a strong anticancer effect .
Antioxidant Properties
The antioxidant activity of similar compounds has been assessed using the DPPH radical scavenging assay. Results indicated that certain derivatives maintained effective antioxidant capacity even at low concentrations. This property is essential for mitigating oxidative stress-related damage in cells, which is often implicated in cancer progression .
Molecular Docking Studies
Molecular docking studies provide insights into the binding affinity of these compounds to specific enzymes or receptors. For instance, docking simulations revealed that certain derivatives exhibited high binding affinities to the CSNK2A1 enzyme, suggesting a mechanism through which they may exert their anticancer effects. Binding energies were calculated to be around -6.8687 kcal/mol for the most potent derivative .
Case Study: Anticancer Efficacy
In a study evaluating various triazole derivatives for their anticancer efficacy, 5-amino-N-(3,5-dimethoxyphenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide was tested alongside other compounds. The results indicated a notable reduction in cell viability across several cancer lines when treated with this compound compared to controls .
Comparative Analysis of Biological Activities
A comparative analysis of different triazole derivatives shows varying degrees of biological activity:
| Compound Name | IC50 (µg/mL) | Antioxidant Activity (%) at 300 mg/mL |
|---|---|---|
| 5-amino-N-(3,5-dimethoxyphenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide | 44.77 | 72.5 |
| Related Tetrazole Derivative | 201.45 | 71.7 |
The data indicates that while both compounds exhibit antioxidant properties, the triazole derivative demonstrates superior anticancer efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
N-(4-Acetylphenyl)-5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide (CAS: Not provided) Key Differences: Replaces the 3,5-dimethoxyphenyl and oxazole groups with a 4-acetylphenyl and 3-chlorophenyl substituent. Impact: The chloro substituent may increase lipophilicity but reduce metabolic stability compared to methoxy groups.
CAI [5-amino-1-(4'-chlorobenzoyl-3,5-dichlorobenzyl)-1,2,3-triazole-4-carboxamide] Key Differences: Contains bulkier halogenated benzoyl/benzyl groups instead of methoxy-oxazole systems. Impact: The dichlorobenzyl group enhances hydrophobicity and electron-withdrawing effects, which may improve membrane permeability but increase toxicity. CAI’s metabolism generates inactive fragments, suggesting methoxy groups in the target compound might resist similar cleavage .
Pyrazole-4-carboxamide Derivatives (e.g., Compounds 3a–3e in )
- Key Differences : Pyrazole instead of triazole core; chloro, methyl, or fluoro substituents on aromatic rings.
- Impact : Pyrazoles generally exhibit lower aromatic stability than triazoles, affecting electronic properties. Chloro substituents (e.g., 3b: mp 171–172°C) may confer higher melting points compared to methoxy groups due to stronger intermolecular forces .
Physicochemical Properties
- Solubility : Methoxy groups in the target compound improve aqueous solubility compared to chloro- or bromo-substituted analogues (e.g., ’s 4-benzyl-1,3-oxazoles).
- Stability : Methoxy groups resist hydrolysis better than esters or acyl chlorides, enhancing stability under physiological conditions .
Spectral and Analytical Data
- NMR : The target compound’s ¹H-NMR would show singlet(s) for methoxy groups (~δ 3.8 ppm), aromatic protons from dimethoxyphenyl (~δ 6.5–7.5 ppm), and methyl groups on oxazole (~δ 2.5 ppm). This contrasts with ’s compound, where a 3-chlorophenyl group causes deshielding (~δ 7.6–7.8 ppm) .
- MS : The molecular ion peak at m/z 478.5 ([M+H]⁺) distinguishes it from CAI (m/z 403.1) and pyrazole derivatives (m/z 403–437) .
Q & A
Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?
- Methodological Answer : The synthesis of this triazole-oxazole hybrid requires multi-step reactions, including cyclization, condensation, and functional group protection. Key strategies include:
- Stepwise purification : Use flash chromatography after each synthetic step to isolate intermediates, minimizing side products .
- Catalytic optimization : Replace traditional azide-alkyne cycloaddition with copper(I)-catalyzed methods to enhance regioselectivity .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of methoxy-substituted intermediates, as noted in analogous triazole syntheses .
- Yield tracking : Employ HPLC or LC-MS to monitor reaction progress and quantify impurities .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy : Use H and C NMR to verify substitution patterns on the triazole, oxazole, and methoxyphenyl groups. Pay attention to splitting patterns for methyl and methoxy protons .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., expected [M+H] peak) and rule out adducts .
- X-ray crystallography : If single crystals are obtainable, resolve the 3D structure to validate stereoelectronic effects of the oxazole-methyl group .
Q. How can solubility limitations of this compound be addressed in biological assays?
- Methodological Answer :
- Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) to maintain solubility without denaturing proteins .
- Micellar encapsulation : Test surfactants like Tween-80 or cyclodextrins to enhance aqueous dispersion .
- Prodrug modification : Introduce ionizable groups (e.g., phosphate esters) on the carboxamide or methoxy substituents for temporary solubility, as demonstrated in related triazole derivatives .
Advanced Research Questions
Q. What experimental approaches can elucidate the compound’s mechanism of action against specific enzyme targets?
- Methodological Answer :
- Enzyme inhibition assays : Screen against kinase or hydrolase families using fluorogenic substrates (e.g., ADP-Glo™ for kinases). Compare IC values with known inhibitors .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity and stoichiometry with purified target proteins .
- Mutagenesis studies : Identify critical residues by testing activity against mutant enzymes (e.g., replacing methionine with alanine in active sites) .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
- Methodological Answer :
- Focused libraries : Synthesize derivatives with systematic modifications (e.g., replacing 3,5-dimethoxyphenyl with halogenated or nitro-substituted aryl groups) .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the carboxamide group) .
- In vitro toxicity profiling : Assess cytotoxicity in HEK-293 or HepG2 cells to prioritize analogs with therapeutic indices >10 .
Q. What computational tools are effective in predicting the compound’s metabolic stability and off-target effects?
- Methodological Answer :
- ADMET prediction : Use SwissADME or ADMETlab to estimate permeability (LogP), CYP450 inhibition, and hERG channel binding .
- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes (GROMACS) to evaluate binding stability over 100-ns trajectories .
- Fragment-based screening : Identify off-target risks by screening against databases like ChEMBL using similarity search algorithms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
